2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride
CAS No.: 85603-33-4
Cat. No.: VC17060342
Molecular Formula: C20H22ClNO2
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85603-33-4 |
|---|---|
| Molecular Formula | C20H22ClNO2 |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 3-(dimethylamino)-1,1-diphenyl-1-prop-2-ynoxypropan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C20H21NO2.ClH/c1-4-15-23-20(19(22)16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h1,5-14H,15-16H2,2-3H3;1H |
| Standard InChI Key | MJNDCTLXFMOBEY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
The compound’s molecular formula, , reflects a hybrid architecture combining aromatic, aliphatic, and heteroatomic components. The central propanone group () is substituted at the 3-position with a dimethylamino group (), while the 1-position is occupied by two phenyl rings and a propynyloxy moiety (\text{OCC#C}) . The hydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory handling and potential formulation.
The SMILES notation \text{CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl} provides a precise representation of the connectivity, highlighting the spatial arrangement of the diphenyl groups and the terminal alkyne . The InChIKey further aids in database searches and computational modeling.
Spectroscopic and Computational Insights
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into the compound’s gas-phase behavior. For instance, the adduct at 312.19582 has a CCS of 177.0 Ų, while the adduct at 334.17776 exhibits a higher CCS of 189.1 Ų, suggesting increased molecular surface area upon sodium adduction . These metrics are invaluable for mass spectrometry-based identification in complex matrices.
Synthesis and Manufacturing Considerations
Purification and Characterization
Purification likely involves recrystallization from ethanol or acetone, given the compound’s moderate polarity. Characterization via nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the dimethylamino protons (~2.2–2.5 ppm), aromatic protons (~7.0–7.5 ppm), and the alkyne proton (~2.5 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at 343.8, consistent with the molecular weight.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base, though exact solubility data remain unreported. The presence of the alkyne group introduces potential reactivity toward azide-alkyne cycloaddition (Click chemistry), enabling modular functionalization. Stability under ambient conditions is presumed adequate for short-term storage, though prolonged exposure to moisture or light may necessitate desiccated, opaque packaging.
Thermal and Spectral Properties
Thermogravimetric analysis (TGA) would elucidate decomposition thresholds, while differential scanning calorimetry (DSC) could identify melting points. Infrared (IR) spectroscopy would exhibit strong absorptions for the carbonyl group (~1700 cm) and alkyne C≡C stretch (~2100 cm) .
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | Fluanisone (CAS 1480-19-9) | Maralixibat Chloride (CAS 228113-66-4) |
|---|---|---|---|
| Molecular Weight | 343.8 g/mol | 356.4 g/mol | 710.4 g/mol |
| Key Functional Groups | Dimethylamino, alkyne | Fluorophenyl, piperidone | Bile acid transporter inhibitor |
| Research Applications | Synthetic intermediate | Veterinary anesthesia | Cholestasis treatment |
| Solubility | Moderate (HCl salt) | Low (free base) | High (polar substituents) |
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